molecular formula C21H24FN3O2 B11169940 N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide

N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide

Cat. No.: B11169940
M. Wt: 369.4 g/mol
InChI Key: YBRRTHJNSUNINU-UHFFFAOYSA-N
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Description

N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is a complex organic compound featuring a piperazine ring, a fluorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological membranes . The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
  • N-{3-[4-(2-Bromophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
  • N-{3-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide

Uniqueness

N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable candidate for pharmaceutical research .

Properties

Molecular Formula

C21H24FN3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C21H24FN3O2/c1-15(2)20(26)23-17-7-5-6-16(14-17)21(27)25-12-10-24(11-13-25)19-9-4-3-8-18(19)22/h3-9,14-15H,10-13H2,1-2H3,(H,23,26)

InChI Key

YBRRTHJNSUNINU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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